5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
Related compounds such as tetrahydroimidazo[1,2-a]pyrazine derivatives have been reported to interact with g protein-coupled receptors (gpcrs) . GPCRs are a large family of cell-surface receptors that play crucial roles in many biological processes .
Mode of Action
It’s worth noting that related compounds have been shown to exhibit antimicrobial activity . These compounds may interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Related compounds have been shown to interfere with gpcr signaling pathways . This interference can lead to a variety of cellular responses, affecting physiological functions such as platelet aggregation and insulin-stimulated glucose transport .
Result of Action
Related compounds have demonstrated antibacterial activity, suggesting that they may inhibit bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of Meldrum’s acid with 2-(nitromethylene)imidazolidine and benzaldehydes under a constant current in ethanol can yield the desired compound . The reaction conditions often include refluxing in ethanol or other suitable solvents, followed by purification steps such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide: Known for its antimicrobial activity.
Tetrahydroimidazo[4,5-c]pyridine: Used as an inhibitor in medicinal chemistry.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h4-5,7H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVGNZYDLJDVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C=NC=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659441 |
Source
|
Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873785-69-4 |
Source
|
Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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